molecular formula C21H18FNO4S B3438438 ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

Cat. No. B3438438
M. Wt: 399.4 g/mol
InChI Key: UIFZQUBJUDLVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate, also known as EFMT, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of thiophene carboxylates and has shown promising results in various studies.

Mechanism of Action

Ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate also inhibits the expression of angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). Furthermore, ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate also decreases the levels of reactive oxygen species (ROS) and inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Additionally, ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is also highly soluble in organic solvents, which makes it easy to handle in lab experiments. However, ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has some limitations as well. It is a relatively new compound, and its long-term effects and toxicity are not fully understood. Additionally, ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate may have different effects on different cell types, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate research. One area of research is the development of more efficient synthesis methods for ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate. Another area of research is the investigation of ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate's potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to understand the long-term effects and toxicity of ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate. Finally, future research should focus on identifying the molecular targets of ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate and elucidating its mechanism of action.
Conclusion:
In conclusion, ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is a promising compound that has shown potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects. With further research, ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate may prove to be a valuable tool in the treatment of various diseases.

Scientific Research Applications

Ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO4S/c1-3-27-21(25)18-16(13-8-10-14(26-2)11-9-13)12-28-20(18)23-19(24)15-6-4-5-7-17(15)22/h4-12H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFZQUBJUDLVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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